molecular formula C14H14O B114362 Tetradeca-2,5,8,11-tetrayn-1-ol CAS No. 5871-10-3

Tetradeca-2,5,8,11-tetrayn-1-ol

Cat. No. B114362
CAS RN: 5871-10-3
M. Wt: 198.26 g/mol
InChI Key: KJJWRKKYNKEUQL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tetradeca-2,5,8,11-tetrayn-1-ol is a chemical compound with the molecular formula C14H14O . It has a molecular weight of 198.26 g/mol . It is used as an intermediate in the preparation of radiolabeled fatty acids .


Synthesis Analysis

The synthesis of Tetradeca-2,5,8,11-tetrayn-1-ol involves a multi-step reaction with three steps :

  • H2 / Lindlar catalyst / 0 °C / 760 Torr


Molecular Structure Analysis

The molecular structure of Tetradeca-2,5,8,11-tetrayn-1-ol can be represented by the canonical SMILES notation: CCC#CCC#CCC#CCC#CCO .


Physical And Chemical Properties Analysis

Tetradeca-2,5,8,11-tetrayn-1-ol is a white solid . It is soluble in dichloromethane, ether, and methanol . It should be stored at -20°C in an inert atmosphere .

Scientific Research Applications

Synthesis and Polymerization

Tetradeca-2,5,8,11-tetrayn-1-ol derivatives have been synthesized and studied for their solid-state polymerization properties. Research by Higuchi et al. (2013) explored their polymerization under UV irradiation, noting changes in absorption in the visible region, indicating potential applications in materials science (Higuchi et al., 2013).

Structural Properties

The study of 1,8-diazacyclotetradeca-3,5,10,12-tetrayne by Hövermann et al. (2000) involved synthesizing various derivatives and examining their crystal structures. These studies contribute to the understanding of molecular conformation and potential applications in crystallography and materials science (Hövermann et al., 2000).

Quantum Chemical Studies

Esser and Gleiter (2006) conducted quantum chemical studies on protonation forms of 1,3-butadiyne units in tetraynes. Their research provides insights into chemical reactivity and molecular stability, which is crucial in the development of new materials and chemical synthesis techniques (Esser & Gleiter, 2006).

Chemical Analysis and Antimicrobial Activity

Yamaguchi et al. (1995) synthesized enyne analogs of caryoynencins with a dienetetrayne structure, studying their antimicrobial activities. This research indicates potential biomedical applications, particularly in the development of new antimicrobial agents (Yamaguchi et al., 1995).

Inclusion Properties and Clathrate Formation

Kawano et al. (2006) reported on aromatic non-conjugated tetraynes undergoing cycloaromatization to yield derivatives capable of forming clathrates with organic guest compounds. This work suggests applications in host-guest chemistry and the development of new inclusion compounds (Kawano et al., 2006).

Safety And Hazards

Tetradeca-2,5,8,11-tetrayn-1-ol should be handled with care. It should be kept away from heat, sparks, open flames, and hot surfaces . It should not be allowed to come into contact with air or water due to the risk of violent reaction and possible flash fire . It should be handled under inert gas and protected from moisture . It should not be breathed in, and contact with eyes, skin, or clothing should be avoided .

properties

IUPAC Name

tetradeca-2,5,8,11-tetrayn-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15/h15H,2,5,8,11,14H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KJJWRKKYNKEUQL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC#CCC#CCC#CCC#CCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

198.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,5,8,11-Tetradecatetrayn-1-ol

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Tetradeca-2,5,8,11-tetrayn-1-ol
Reactant of Route 2
Reactant of Route 2
Tetradeca-2,5,8,11-tetrayn-1-ol
Reactant of Route 3
Reactant of Route 3
Tetradeca-2,5,8,11-tetrayn-1-ol
Reactant of Route 4
Reactant of Route 4
Tetradeca-2,5,8,11-tetrayn-1-ol
Reactant of Route 5
Reactant of Route 5
Tetradeca-2,5,8,11-tetrayn-1-ol
Reactant of Route 6
Reactant of Route 6
Tetradeca-2,5,8,11-tetrayn-1-ol

Citations

For This Compound
4
Citations
E Lúthersson - 2013 - skemman.is
Nonpolar ether lipids of 1-O-alkyl-2,3-diacyl-sn-glycerol type are major constituents of the liver oils of shark, dogfish and various other species of elasmobranch fish. Methoxyl …
Number of citations: 3 skemman.is
S Sigurjonsson, E Lúthersson… - The Journal of …, 2022 - ACS Publications
The first total synthesis of a docosahexaenoic acid (DHA)-like methoxylated ether lipid (MEL) is reported. This compound constitutes an all-cis methylene skipped hexaene framework …
Number of citations: 4 pubs.acs.org
AM Firsov, MA Fomich, AV Bekish, OL Sharko… - The FEBS …, 2019 - Wiley Online Library
Autoxidation of polyunsaturated fatty acids (PUFAs) damages lipid membranes and generates numerous toxic by‐products implicated in neurodegeneration, aging, and other …
Number of citations: 45 febs.onlinelibrary.wiley.com
EK Rögnvaldsdóttir - skemman.is
Ether lipids of the 1-O-alkyl-2,3-diacyl-sn-glycerol type, made of pure saturated or monounsaturated 1-O-alkyl-sn¬-glycerols and long chain n-3 polyunsaturated fatty acids (PUFAs), are …
Number of citations: 1 skemman.is

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.